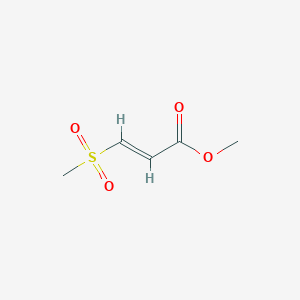![molecular formula C9H10N4O4 B2598467 2-[Methyl(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol CAS No. 333433-95-7](/img/structure/B2598467.png)
2-[Methyl(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Methyl(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol is a chemical compound known for its fluorescent properties. It is often used as a molecular probe in various scientific research applications due to its ability to emit light upon excitation. This compound is part of the benzoxadiazole family, which is characterized by a benzene ring fused with an oxadiazole ring.
作用机制
Target of Action
Similar compounds have been used as fluorescent probes to monitor glucose uptake in cells . This suggests that the compound may interact with glucose transporters or other components involved in glucose metabolism.
Mode of Action
It’s known that similar compounds are used as fluorescent probes to monitor glucose uptake in cells . This suggests that the compound might interact with its targets and cause changes that can be detected using fluorescence microscopy or flow cytometry.
Biochemical Pathways
Given its potential role in monitoring glucose uptake, it may be involved in the glycolysis pathway or other glucose metabolism pathways .
Result of Action
Similar compounds are used to monitor glucose uptake in cells , suggesting that it may affect cellular glucose levels and metabolism.
Action Environment
It’s known that similar compounds are sensitive to the environment, showing maximum excitation and emission wavelengths at specific conditions .
生化分析
Biochemical Properties
The compound 2-[Methyl(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol is known to interact with various enzymes and proteins .
Cellular Effects
In terms of cellular effects, this compound has been observed to influence cell function . It has been suggested that it may impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently lacking .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is not clear which enzymes or cofactors it interacts with, or how it affects metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol typically involves the nitration of a benzoxadiazole precursor followed by a methylation reaction. The general steps are as follows:
Nitration: The benzoxadiazole precursor is nitrated using a mixture of concentrated nitric acid and sulfuric acid. This introduces a nitro group at the desired position on the benzoxadiazole ring.
Methylation: The nitrated benzoxadiazole is then reacted with methylamine under controlled conditions to introduce the methylamino group.
Ethanol Addition: Finally, the compound is reacted with ethanol to form the this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反应分析
Types of Reactions
2-[Methyl(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Reduction: The major product of the reduction reaction is 2-[Methyl(4-amino-2,1,3-benzoxadiazol-5-yl)amino]ethanol.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
科学研究应用
2-[Methyl(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Biology: Employed in cellular imaging to track the movement and localization of biomolecules.
Medicine: Utilized in diagnostic assays to detect specific biomolecules or pathogens.
Industry: Applied in the development of fluorescent dyes and markers for various industrial processes.
相似化合物的比较
Similar Compounds
2-[Methyl(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethanol: Similar in structure but with the nitro group at a different position.
2-[Methyl(4-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanol: Another positional isomer with different fluorescent properties.
Uniqueness
2-[Methyl(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol is unique due to its specific position of the nitro group, which affects its fluorescent properties and makes it suitable for certain applications where other isomers may not be as effective.
属性
IUPAC Name |
2-[methyl-(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O4/c1-12(4-5-14)7-3-2-6-8(11-17-10-6)9(7)13(15)16/h2-3,14H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEQSHDWXLQAJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=C(C2=NON=C2C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2598384.png)
![N-{1-[4-(2-chloroacetyl)phenyl]ethyl}acetamide](/img/structure/B2598385.png)


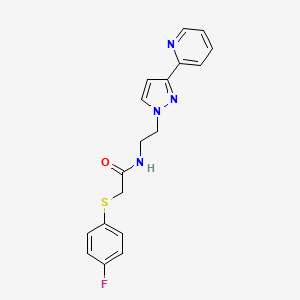
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea](/img/structure/B2598393.png)
![methyl 4-(7-(2,5-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate](/img/structure/B2598394.png)
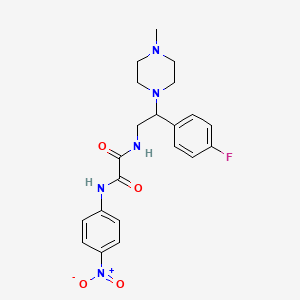
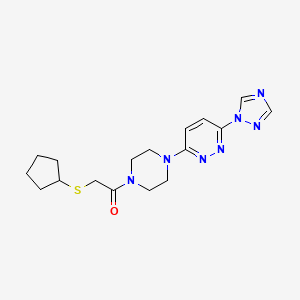
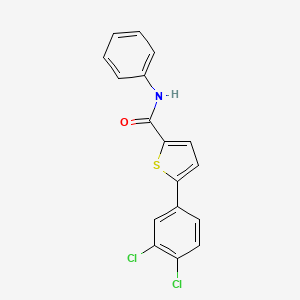


![5-(2-chlorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2598405.png)
